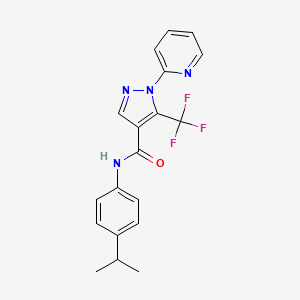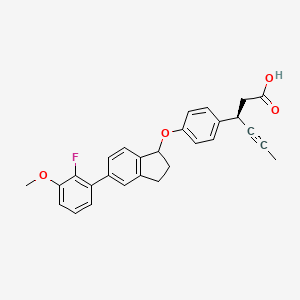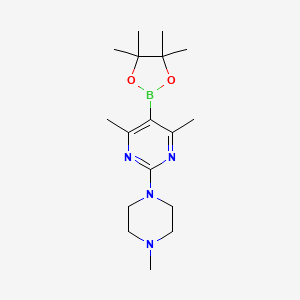
4,5-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a sulfonamide group, a tetraazole ring, and a thiophene ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate aromatic compound.
Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced via a sulfonation reaction, where the benzyl group is treated with chlorosulfonic acid followed by amination.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile compound under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid or a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfonic acids, thiols
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. The sulfonamide group is a common pharmacophore in many drugs, suggesting that this compound could be a lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The tetraazole and thiophene rings may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(aminosulfonyl)benzyl]acetamide
- N-[4-(aminosulfonyl)phenyl]acetamide
- N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
Uniqueness
N-[4-(aminosulfonyl)benzyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to the presence of both a tetraazole ring and a thiophene ring in its structure. This combination is not commonly found in similar compounds, which typically feature simpler aromatic or heterocyclic rings. The presence of these rings may enhance the compound’s stability, reactivity, and binding properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H16N6O3S2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N6O3S2/c1-9-10(2)25-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(6-4-11)26(16,23)24/h3-6,8H,7H2,1-2H3,(H,17,22)(H2,16,23,24) |
InChI-Schlüssel |
HFQBNEIDNUPWTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=NN=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



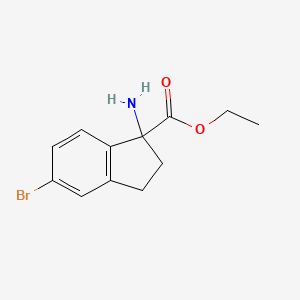
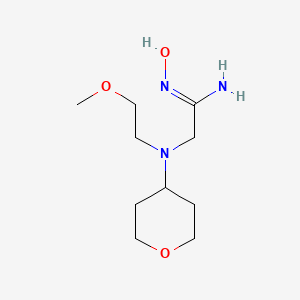


![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
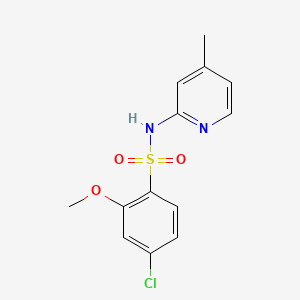

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)


